3,7-Dimethyldeca-2,4,6,8-tetraenal
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Overview
Description
3,7-Dimethyldeca-2,4,6,8-tetraenal is an organic compound with the molecular formula C12H16O. It is characterized by a chain of ten carbon atoms with four conjugated double bonds and two methyl groups attached at the 3rd and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyldeca-2,4,6,8-tetraenal typically involves the aldol condensation of suitable aldehyde precursors. One common method is the reaction between 3-methylbutanal and 2,4-hexadienal under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the conjugated tetraenal system.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, reaction temperatures, and catalysts can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetraenal to the corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,7-Dimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyldeca-2,4,6,8-tetraenal involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its structure enables it to interact with biological membranes and proteins, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Retinal: A related compound with a similar conjugated system, known for its role in vision.
3,7-Dimethylocta-2,6-dienal: Another related compound with fewer double bonds.
2,4,6,8-Decatetraenal: A compound with a similar conjugated system but without the methyl groups.
Uniqueness
3,7-Dimethyldeca-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
100678-60-2 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3,7-dimethyldeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C12H16O/c1-4-6-11(2)7-5-8-12(3)9-10-13/h4-10H,1-3H3 |
InChI Key |
MIMKOTXYWWOEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
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